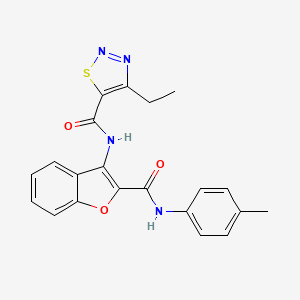![molecular formula C8H13IO B2691649 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2225136-19-4](/img/structure/B2691649.png)
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound with the molecular formula C8H13IO. This compound features a unique structure characterized by a bicyclo[2.1.1]hexane core with an iodomethyl group and two methyl groups attached to it. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-iodine bonds.
科学的研究の応用
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-iodine bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of bioactive molecules and drug candidates.
Material Science: It is employed in the preparation of novel materials with unique properties, such as polymers and advanced composites.
Chemical Biology: The compound is used in the study of biological systems, including the labeling of biomolecules and the investigation of biochemical pathways.
将来の方向性
The future directions for research on “1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of new synthetic routes and methodologies, as well as the implementation of new exit vectorization, could be beneficial .
作用機序
Target of Action
The primary targets of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane are fungicides such as boscalid, bixafen, and fluxapyroxad . These fungicides are known to inhibit the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi .
Mode of Action
This compound interacts with its targets by being incorporated into their structure . This incorporation results in the creation of saturated, patent-free analogs of these fungicides
Biochemical Pathways
The incorporation of this compound into the structure of fungicides affects the biochemical pathway of cellular respiration in fungi . By inhibiting the enzyme succinate dehydrogenase, these fungicides disrupt the electron transport chain, leading to a halt in ATP production and ultimately causing the death of the fungus .
Result of Action
The result of the action of this compound is the inhibition of cellular respiration in fungi, leading to their death . This makes it a potent antifungal agent, with high antifungal activity reported for its analogs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes may involve more efficient purification techniques such as distillation and crystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., DMSO, DMF) at moderate temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Substitution: Formation of azides, nitriles, or thiols depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
類似化合物との比較
Similar Compounds
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but lacks the two methyl groups, making it less sterically hindered and potentially more reactive.
1-(Bromomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane: Similar structure with a bromine atom instead of iodine, resulting in different reactivity and reaction conditions.
1-(Chloromethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane: Similar structure with a chlorine atom, which is less reactive compared to iodine.
Uniqueness
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodine atom, which imparts higher reactivity and selectivity in chemical reactions. The two methyl groups provide steric hindrance, influencing the compound’s reactivity and stability. This combination of features makes it a valuable intermediate in organic synthesis and various scientific research applications .
特性
IUPAC Name |
1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSZJJEPOOPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CI)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2691566.png)
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)
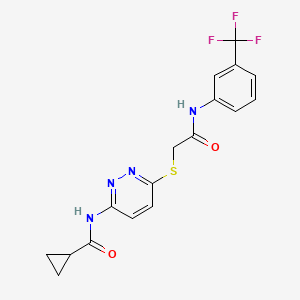
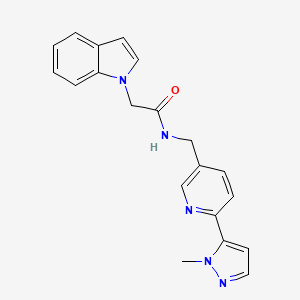
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2691575.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2691576.png)
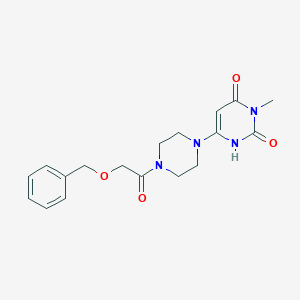
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2691579.png)
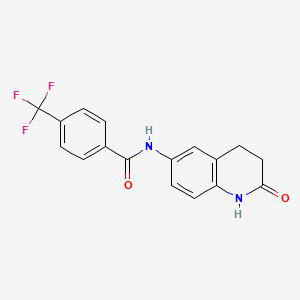
![2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2691581.png)
![5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2691585.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2691587.png)
